Liquid phase epitaxy of CuGaO2 on GaN: P–N heterostructure for photocatalytic water splitting†

Energy Advances Pub Date: 2023-08-08 DOI: 10.1039/D3YA00226H

Abstract

Semiconductor photocatalytic water splitting is a promising method to address the worldwide energy issues. Fast carrier recombination and the limited visible-light absorption are two main challenges to be overcome, and designing p–n heterojunctions is an effective solution. In this study, two direct band gap semiconductors are selected to form a p–n heterojunction. The results show that liquid phase epitaxy of a thick film p-type CuGaO2 on an n-type GaN substrate is effective for the splitting of water into hydrogen and oxygen.

Graphical abstract: Liquid phase epitaxy of CuGaO2 on GaN: P–N heterostructure for photocatalytic water splitting
Liquid phase epitaxy of CuGaO2 on GaN: P–N heterostructure for photocatalytic water splitting†
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